molecular formula C10H11N B3049361 5,8-Dimethylindolizine CAS No. 20355-39-9

5,8-Dimethylindolizine

Cat. No.: B3049361
CAS No.: 20355-39-9
M. Wt: 145.2 g/mol
InChI Key: LWYZCTPSIWHYJZ-UHFFFAOYSA-N
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Description

5,8-Dimethylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The compound’s structure consists of a fused pyrrole and pyridine ring system with methyl groups at the 5 and 8 positions, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylindolizine can be achieved through various methods. One common approach involves the cyclization of appropriate pyridine derivatives. For instance, the reaction of 2-methylpyridine with suitable reagents under specific conditions can lead to the formation of this compound . Another method involves the use of transition metal-catalyzed reactions, which have been shown to be effective in constructing the indolizine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethylindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the electron-rich nature of the indolizine ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizine oxides, while reduction can produce reduced indolizine derivatives .

Mechanism of Action

The mechanism of action of 5,8-Dimethylindolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Uniqueness: 5,8-Dimethylindolizine is unique due to its specific substitution pattern and the resulting chemical and biological properties. The presence of methyl groups at the 5 and 8 positions enhances its stability and reactivity compared to other indolizine derivatives .

Properties

IUPAC Name

5,8-dimethylindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-5-6-9(2)11-7-3-4-10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZCTPSIWHYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N2C1=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617999
Record name 5,8-Dimethylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20355-39-9
Record name 5,8-Dimethylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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